
4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt is an organic compound known for its vibrant color and excellent water solubility. It is commonly used as an acid dye and has applications in various industries, including textiles, leather, and plastics. This compound is also utilized as a chemical indicator and analytical reagent due to its bright color and strong absorption properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt involves the coupling reaction of styrene and p-hydroxyaniline. The process includes the following steps :
Reaction of p-hydroxyaniline with sodium hypochlorite and zinc chloride: to produce 4-chloroaniline.
Reaction of 4-chloroaniline with phenylmagnesium bromide: to form 4-phenylaniline.
Reaction of 4-phenylaniline with sulfuric acid, nitric acid, and copper sulfate: to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products
The major products formed from these reactions include various azo and amine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt has a wide range of scientific research applications :
Chemistry: Used as a chemical indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, leather, and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its strong absorption properties and ability to form stable complexes with various ions and molecules. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to function effectively as a dye, indicator, and reagent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Direct Yellow 4 dye
- 4,4’‘-Vinylenebis(4’-hydroxyazobenzene-3-sulfonic acid)
- 4,4’-Bis(p-hydroxyphenylazo)-2,2’-stilbenedisulfonic acid
- 2,2’-(1,2-Ethenediyl)bis[5-(4-hydroxyphenylazo)benzenesulfonic acid]
Uniqueness
Compared to similar compounds, 4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt stands out due to its excellent water solubility, bright color, and high stability in solution. These properties make it particularly valuable in applications requiring strong and stable colorants .
Propiedades
Número CAS |
68966-53-0 |
|---|---|
Fórmula molecular |
C26H19N4NaO8S2 |
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
Clave InChI |
CQNXJSVLKPHNRI-OXEZCZPGSA-M |
SMILES isomérico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Números CAS relacionados |
91-34-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


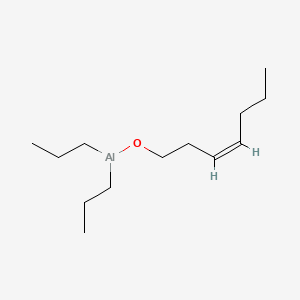
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
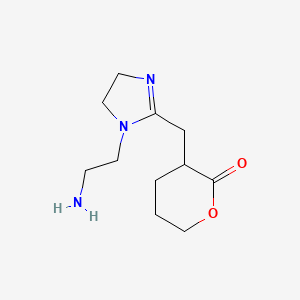

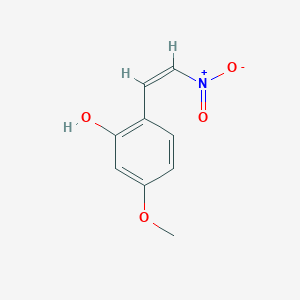
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

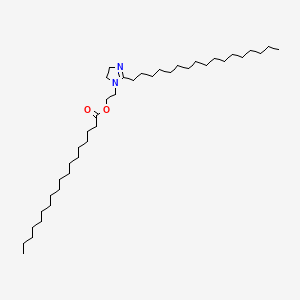

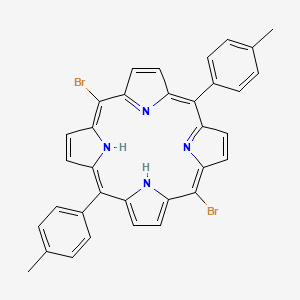

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
